molecular formula C14H18O4 B1619152 Diethyl 2-phenylbutanedioate CAS No. 34861-81-9

Diethyl 2-phenylbutanedioate

Cat. No. B1619152
CAS RN: 34861-81-9
M. Wt: 250.29 g/mol
InChI Key: JVQDNCKPHSZFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-phenylbutanedioate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 2-phenylbutanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2-phenylbutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-phenylbutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34861-81-9

Product Name

Diethyl 2-phenylbutanedioate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

diethyl 2-phenylbutanedioate

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)10-12(14(16)18-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

JVQDNCKPHSZFSO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=CC=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C(=O)OCC

Other CAS RN

34861-81-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In Dean-Stark apparatus, a mixture of 37 g (190.5 mmol) of 2-phenylbutanedioic acid, 6 mL of conc. H2SO4, 80 mL of toluene and 80 mL of EtOH is refluxed for 72 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure and then treated with 300 mL of water, and extracted with Et2O (2×400 mL). The organic phases are combined, dried over Na2SO4, filtered and then concentrated under reduced pressure. The residue obtained is purified by chromatography on a column of silica gel, eluting with a cyclohexane/EtOAc gradient of 0 to 10% EtOAc. 22 g of diethyl 2-phenylbutanedioate are obtained in the form of an oil.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 50 g of DL-phenylsuccinic acid (0.257 mol), 90 mL (1.59 mol) of ethanol, 46 mL of toluene and 0.39 g of concentrated H2SO4 was heated to 115° C. An azeotropic mixture of ethanol, toluene and water was distilled over a column of 10 cm. When the distillation stopped the same amounts of ethanol and toluene was added. To obtain a complete conversion this was repeated twice. The resulting oil was distilled at 114° C. (2·10−2 mbar); yield 60.82 g (95%), purity 100%
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.